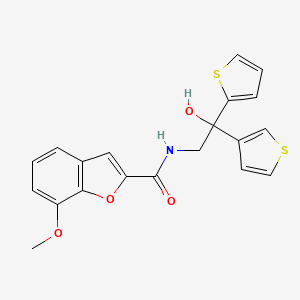

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide

Description

This compound features a benzofuran core substituted with a methoxy group at position 7 and a carboxamide group at position 2. The carboxamide nitrogen is linked to a hydroxyethyl bridge bearing both thiophen-2-yl and thiophen-3-yl substituents. This unique architecture combines electron-donating (methoxy) and electron-withdrawing (carboxamide) groups, while the thiophene rings and hydroxyl group may influence solubility, hydrogen bonding, and intermolecular interactions. While direct pharmacological or crystallographic data for this compound are absent in the provided evidence, insights can be drawn from structurally related analogues.

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-7-methoxy-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4S2/c1-24-15-5-2-4-13-10-16(25-18(13)15)19(22)21-12-20(23,14-7-9-26-11-14)17-6-3-8-27-17/h2-11,23H,12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXOAHORAIHATN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis begins with commercially available 7-methoxybenzofuran-2-carboxylic acid.

Formation of Carboxamide: The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

Amidation Reaction: The acid chloride is then reacted with 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethylamine in the presence of a base such as triethylamine (TEA) to form the desired carboxamide.

Industrial Production Methods

While specific industrial methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form a ketone.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The methoxy group on the benzofuran ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄.

Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound’s structure allows it to act as a ligand in metal-catalyzed reactions.

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: Potential inhibitor of enzymes due to its carboxamide group.

Biological Probes: Used in studying biological pathways involving thiophene derivatives.

Medicine

Drug Development: Potential candidate for developing new pharmaceuticals targeting specific pathways.

Antimicrobial Activity: The thiophene rings suggest possible antimicrobial properties.

Industry

Material Science: Used in the development of organic electronic materials.

Polymer Chemistry: As a monomer or additive in polymer synthesis.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The carboxamide group can form hydrogen bonds with enzyme active sites, while the thiophene rings can engage in π-π interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor functions.

Comparison with Similar Compounds

Structural Analogues with Benzofuran Carboxamide Scaffolds

Compound 1: N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide ()

- Structural Similarities : Shares the benzofuran-2-carboxamide core and methoxy substituents.

- Key Differences :

- The 4-methoxybenzyl group replaces the thiophene-containing hydroxyethyl chain.

- The N-methyl and N-methoxy groups differ from the hydroxyethyl-thiophene substituents in the target compound.

- Synthetic Insights : The use of EDCI, DMAP, and NEt₃ for carboxamide formation in suggests analogous coupling strategies could apply to the target compound’s synthesis .

Compound 2: Ethyl 5-Hydroxy-4,7-dioxo-3-phenylbenzo[b]thiophene-2-carboxylate ()

- Structural Similarities : Features a benzoheterocycle (benzothiophene) with ester and hydroxyl substituents.

- Key Differences :

- The benzothiophene core differs electronically from benzofuran due to sulfur’s larger atomic radius and polarizability.

- Ester groups (electron-withdrawing) contrast with the carboxamide’s mixed electronic effects.

- Functional Implications : The benzo[b]thiophene system may exhibit distinct reactivity in electrophilic substitutions compared to benzofuran derivatives.

Thiophene-Containing Carboxamides

Compound 3: N-(2-Nitrophenyl)thiophene-2-carboxamide ()

- Structural Similarities : Contains a thiophene-carboxamide moiety.

- Key Differences :

Compound 4: Thiophene Fentanyl Hydrochloride ()

- Structural Similarities : Incorporates thiophene rings in a bioactive molecule.

- Key Differences :

Multi-Thiophene Derivatives

Compound 5: (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine ()

- Structural Similarities : Dual thiophen-2-yl groups linked via ethyl chains.

- Key Differences :

- The tetrahydronaphthalenamine core contrasts with the benzofuran system.

- Ethoxy and ethylamine spacers may alter metabolic stability compared to the hydroxyethyl bridge in the target compound .

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₅H₁₅N₃O₃S₂ |

| Molecular Weight | 325.4 g/mol |

| CAS Number | 1251577-29-3 |

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in neuroprotection and anti-inflammatory responses.

1. Neuroprotective Effects

A study demonstrated that derivatives of benzofuran, including the target compound, can modulate amyloid-beta (Aβ) aggregation, which is significant in Alzheimer's disease. The compound exhibited neuroprotective properties against Aβ-induced cytotoxicity in mouse hippocampal HT22 cells. The results showed that at a concentration of 25 μM, the compound significantly reduced cell death caused by Aβ42 exposure, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

2. Antimicrobial Activity

In vitro assays have shown that the compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways, leading to cell death. This activity positions it as a candidate for developing new antimicrobial agents .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Amyloid-beta Modulation : The compound's structure allows it to bind to Aβ aggregates, influencing their formation and stability. Molecular docking studies suggest that the orientation of its aromatic rings plays a crucial role in modulating Aβ fibrillogenesis .

- Enzyme Inhibition : The presence of thiophene groups may facilitate interactions with enzymes involved in inflammatory pathways, potentially inhibiting their activity and reducing inflammation .

Data Summary from Research Studies

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Alzheimer's Disease Model : In a mouse model of Alzheimer's disease, the administration of the compound led to improved cognitive function and reduced amyloid plaque burden compared to controls.

- Infection Control : In clinical isolates of resistant bacterial strains, the compound demonstrated significant antibacterial activity, suggesting its utility in treating infections caused by multidrug-resistant organisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.